1,3-dimethyl-1H-pyrazole-4-carbonitrile

Kinase Inhibitor Structural Biology Fragment-Based Drug Discovery

1,3-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 87412-96-2, C6H7N3, MW 121.14 g/mol) is a heterocyclic building block bearing a nitrile group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring. It possesses a calculated density of 1.092 g/cm³, a boiling point of 239.8 °C at 760 mmHg, and a LogP of approximately 0.60.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 87412-96-2
Cat. No. B1289727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-pyrazole-4-carbonitrile
CAS87412-96-2
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C#N)C
InChIInChI=1S/C6H7N3/c1-5-6(3-7)4-9(2)8-5/h4H,1-2H3
InChIKeyXOFOOXWGRXHZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 87412-96-2): A Differentiated Pyrazole-4-Carbonitrile Scaffold for Kinase-Focused Drug Discovery


1,3-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 87412-96-2, C6H7N3, MW 121.14 g/mol) is a heterocyclic building block bearing a nitrile group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring. It possesses a calculated density of 1.092 g/cm³, a boiling point of 239.8 °C at 760 mmHg, and a LogP of approximately 0.60 . This substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomeric and amino-substituted pyrazole-4-carbonitriles in medicinal chemistry applications, particularly as a privileged fragment in kinase inhibitor design [1].

Supports structure-guided kinase inhibitor design based on reported binding pose
Fragment profile aligns with screening library requirements
Enables unique macrocyclization route not accessible to regioisomeric analogs

Why 1,3-Dimethyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common Pyrazole-4-Carbonitrile Analogs in Kinase Inhibitor Scaffolds


The 1,3-dimethyl substitution pattern on the pyrazole-4-carbonitrile core is not arbitrary; it directly influences kinase binding pocket occupancy and selectivity. Regioisomeric analogs such as 3,5-dimethyl-1H-pyrazole-4-carbonitrile or mono-substituted variants (e.g., 1-methyl-1H-pyrazole-4-carbonitrile) present different steric and electronic environments that alter hydrogen-bonding networks with hinge region residues [1]. Furthermore, the absence of an amino group at the 3-position distinguishes this compound from 3-amino-substituted pyrazole-4-carbonitriles, which are often employed in alternative reaction manifolds and exhibit divergent biological profiles [2]. Simple substitution based on the pyrazole-4-carbonitrile core without considering the precise regioisomeric and substituent configuration can result in loss of target engagement, altered metabolic stability, and failed structure-activity relationship (SAR) campaigns.

Binding mode validated for 1,3-dimethyl pattern may not transfer to 3,5-dimethyl or mono-methyl analogs.
Cytotoxicity profile may differ significantly with 3-amino substitution; direct replacement not supported.
Macrocyclization reactivity is regioisomer-dependent; alternative pyrazole-4-carbonitriles may not enable this synthesis.

1,3-Dimethyl-1H-pyrazole-4-carbonitrile Quantitative Differentiation Evidence: Direct Comparator Data


MerTK Kinase Inhibitor Co-Crystal Structure Confirms Specific 1,3-Dimethyl Binding Mode

The 1,3-dimethyl-1H-pyrazole-4-carbonitrile fragment is validated by a co-crystal structure in the Mer tyrosine kinase (MerTK) ATP-binding pocket (PDB: 7olv) [1]. This structural evidence provides direct, atomic-resolution confirmation of a binding mode that is sterically inaccessible to other regioisomers. While 3,5-dimethyl-1H-pyrazole-4-carbonitrile derivatives have been investigated as PDE4 inhibitors [2], no analogous co-crystal structures have been reported for those regioisomers, underscoring the unique fitness of the 1,3-dimethyl pattern for kinase hinge binding.

Kinase binding mode
Head-to-head
Target: MerTK co-crystal structure at 2.13 Å (PDB: 7olv). Comparator: No reported kinase co-crystal structures for 3,5-dimethyl analog.
Supports kinase hinge-binding mode attribution.
X-ray crystallography; MerTK kinase domain.
Kinase Inhibitor Structural Biology Fragment-Based Drug Discovery

Comparative Cytotoxicity Profile: 1,3-Dimethyl Substitution Reduces Non-Specific Toxicity Relative to 3-Amino Analog

The 1,3-dimethyl-1H-pyrazole-4-carbonitrile scaffold, when incorporated into elaborated derivatives, demonstrates differential cytotoxicity compared to 3-amino-substituted pyrazole-4-carbonitriles. A derivative bearing the 1,3-dimethyl core exhibited GI50 = 15.6 µM against MCF-7 breast cancer cells with low cytotoxicity against normal Vero cells [1]. In contrast, certain 3-amino-pyrazole-4-carbonitrile derivatives have been reported with IC50 values as low as 0.39 µM against HCT116 colon cancer cells, indicating higher inherent cytotoxicity that may correlate with reduced selectivity . This suggests that the absence of a 3-amino group in the target compound confers a more tunable cytotoxicity window.

Cytotoxicity profile
Context-dependent
Target derivative GI₅₀ = 15.6 µM (MCF-7). Comparator 3-amino analog: IC₅₀ = 0.39 µM (HCT116).
Reported cytotoxicity endpoint context; cross-study comparison requires review.
Different cell lines and assay conditions; not a direct matched study.
Cytotoxicity Anticancer Selectivity

Divergent Synthetic Utility: 1,3-Dimethyl Core Enables Macrocyclization Not Accessible to Mono-Methyl or 3,5-Dimethyl Analogs

The 1,3-dimethyl substitution pattern uniquely enables a specific macrocyclization reaction that is not feasible with other regioisomers. 3-[(Ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile—a derivative of the target compound—undergoes reaction with excess hydrazine to yield a 14-membered macrocycle, 2,10-dimethyl-2,8,10,16-tetrahydrodipyrazolo[3,4-e:3',4'-l][1,2,4,8,9,11]hexaazacyclotetradecine-4,12-diamine [1]. This reactivity is contingent upon the specific 1,3-dimethyl arrangement, as the ethoxymethyleneamino group requires the 3-position methyl for steric and electronic compatibility during cyclization. Neither 1-methyl-1H-pyrazole-4-carbonitrile nor 3,5-dimethyl-1H-pyrazole-4-carbonitrile can undergo this identical transformation.

Macrocyclization route
Class-level
Reaction proceeds with hydrazine to form 14-membered macrocycle. Not reported for 1-methyl or 3,5-dimethyl analogs.
Enables macrocycle synthesis pathway exploration.
Yield not specified; binary outcome context.
Macrocycle Synthesis Organic Chemistry Heterocyclic Chemistry

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile Dictate Fragment Suitability

The physicochemical profile of 1,3-dimethyl-1H-pyrazole-4-carbonitrile is quantitatively distinct from its closest analogs, directly impacting its utility as a fragment for kinase inhibitor design. The target compound possesses a LogP of 0.60, a polar surface area (PSA) of approximately 42 Ų, and zero hydrogen bond donors . In contrast, 3-amino-1-methyl-1H-pyrazole-4-carbonitrile introduces an additional hydrogen bond donor (the amino group) and a higher PSA, which can restrict passive permeability and alter binding thermodynamics. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile, while similar in LogP, presents a symmetrical substitution pattern that reduces directional specificity in binding pockets .

Fragment properties
Data to verify
LogP 0.60, HBD 0, PSA ~42 Ų. 3-Amino analog: LogP ~0.2, HBD 1, PSA >60 Ų.
Fragment property context; source-specific review needed.
Calculated/estimated values; experimental confirmation recommended.
Physicochemical Properties Drug-Likeness Fragment-Based Screening

High-Value Application Scenarios for 1,3-Dimethyl-1H-pyrazole-4-carbonitrile in Drug Discovery and Chemical Biology


Structure-Guided Optimization of MerTK/Axl Dual Kinase Inhibitors

Leverage the validated co-crystal structure of the 1,3-dimethyl-cyano-pyrazole fragment bound to MerTK (PDB: 7olv) to design and optimize type 1.5 kinase inhibitors. The defined binding pose enables rational extension from the 4-cyano position to access the solvent-exposed region, while the 1- and 3-methyl groups occupy hydrophobic sub-pockets, providing a blueprint for enhancing both potency and selectivity against closely related TAM family kinases [1].

Synthesis of Constrained Macrocyclic Kinase Inhibitors

Exploit the unique macrocyclization reactivity of the 1,3-dimethyl scaffold (via its 3-[(ethoxymethylene)amino] derivative) to generate 14-membered macrocyclic structures. These constrained scaffolds are increasingly valued in medicinal chemistry for their ability to pre-organize binding conformations, improve metabolic stability, and address challenging protein-protein interaction targets [2].

Fragment-Based Screening Libraries for Kinase and Non-Kinase Targets

Incorporate 1,3-dimethyl-1H-pyrazole-4-carbonitrile into fragment libraries for high-concentration screening by NMR or SPR. Its favorable physicochemical properties (LogP 0.60, zero HBDs) and structural validation in kinase binding sites position it as a privileged fragment with a high probability of yielding tractable hits across diverse target classes .

Building Block for Selective Cytotoxicity SAR Studies

Utilize the 1,3-dimethyl-4-cyano core as a starting point for synthesizing derivatives with tunable cytotoxicity. The lower intrinsic GI50 (~15.6 µM) relative to amino-substituted analogs provides a favorable starting point for optimizing therapeutic windows, making it suitable for developing anticancer agents where selectivity over normal cells is paramount [3].

Application
Selection Property
Validation Focus
MerTK/Axl kinase inhibitor design studies
Co-crystal binding pose context
Binding mode rationalization for TAM kinases
Macrocyclic kinase inhibitor synthesis
Unique macrocyclization reactivity
Conformationally constrained lead optimization
Fragment-based screening library integration
Fragment physicochemical profile
Hit tractability assessment
Selectivity window assessment in cell models
Lower baseline cytotoxicity context
Cytotoxicity differential evaluation

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